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Introduction

Imidogen (NH), the simplest nitrogen hydride, is a radical of fundamental importance across
various scientific disciplines, including chemistry, physics, and astronomy.[1][2] Its high
reactivity and presence in diverse environments, from combustion flames to the interstellar
medium, make a thorough understanding of its electronic and geometric structure crucial.[1][3]
This technical guide provides an in-depth analysis of the theoretical studies that have
elucidated the structural properties of imidogen, offering a valuable resource for researchers
and professionals.

Electronic Structure and Spectroscopic Properties

The ground electronic state of imidogen is a triplet, denoted as X3>~.[1] A low-lying singlet
excited state, alA, is only slightly higher in energy.[1] The relaxation from this first excited state
to the ground state is spin-forbidden, resulting in a long lifetime for the atA state.[1] Numerous
theoretical investigations have focused on calculating the potential energy curves,
spectroscopic constants, and dipole moments of the ground and various excited states of NH.
[3][4][5] These studies are critical for interpreting experimental spectroscopic data and
understanding the photochemical behavior of imidogen.

Key Spectroscopic and Structural Data
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The following tables summarize key quantitative data from theoretical and experimental studies
on the imidogen radical.

Parameter Value Reference(s)

Ground State (X3%7)

Equilibrium Bond Length (re) 1.036 A [6]
Vibrational Frequency (we) 3282.721cm™1 [6]
Rotational Constant (Be) 16.66792 cm~1 [6]

] Not explicitly found in search
Dipole Moment

results
First Excited State (atA)
Energy above Ground State 12687.8 cm™1 [6]
Second Excited State (b'Z*)
Energy above Ground State 21197 cm™? [6]
lonization Energy 13.100 * 0.200 eV [6]
Electron Affinity 0.370 £ 0.004 eV [6]

Table 1: Key Spectroscopic and Structural Constants of Imidogen (NH).

Theoretical and Computational Methodologies

A variety of sophisticated theoretical methods have been employed to study the structure of
imidogen. These computational approaches provide detailed insights that are often
complementary to experimental findings.

Ab Initio Calculations

High-level ab initio calculations are central to the theoretical investigation of imidogen.
Methods such as the internally contracted multireference singles plus doubles configuration
interaction (MRCI) with the Davidson correction for quadruple excitations have been utilized.[4]
[5] These methods are essential for accurately describing the potential energy curves and
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spectroscopic constants of the various electronic states of NH, including both valence and
Rydberg states.[3][4][5]

The general workflow for such a computational study can be visualized as follows:
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Computational chemistry workflow for studying imidogen.
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R-Matrix Theory

For studying electron-molecule scattering and the resonant states of imidogen, R-matrix
theory is a powerful computational tool.[7][8][9] This method allows for the detailed
investigation of the e~ + NH* system to identify resonant states and their autoionization widths
as a function of internuclear distance.[7][8][9] Such studies are crucial for understanding the
dissociation dynamics of imidogen.

Experimental Protocols for Validation

Theoretical predictions of the structure and properties of imidogen are validated through
various experimental techniques.

Resonance-Enhanced Multiphoton lonization (REMPI)
Spectroscopy

REMPI spectroscopy is a sensitive technique used to observe and characterize the electronic
states of molecules. In the case of imidogen, NH radicals can be generated by the photolysis
of hydrazoic acid (HNs).[10] Subsequent multiphoton ionization via resonant intermediate
electronic states allows for the identification and characterization of new electronic states,
including Rydberg states.[10]

The logical flow of a REMPI experiment is illustrated below:
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Logical workflow of a REMPI spectroscopy experiment.

Laser-Induced Fluorescence (LIF)
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Laser-induced fluorescence (LIF) is another key technique for detecting and studying
imidogen.[1] It involves exciting the NH radicals with a laser tuned to a specific electronic
transition and then detecting the subsequent fluorescence as the molecule relaxes to a lower
energy state. LIF is valuable for probing the population of different quantum states of imidogen
and for studying its chemical reactivity.[1]

Reactivity and Chemical Significance

Imidogen is a highly reactive species.[1] For instance, it reacts with nitric oxide (NO) in two
possible pathways:[1]

e NH+ NO - N2+ OH
e NH+NO - N2O+H

The first reaction is significantly more favorable.[1] Theoretical studies have also investigated
the reaction mechanisms of imidogen with other molecules, such as fulminic acid (HCNO),
using methods like multiconfigurational self-consistent-field (MCSCF) theory and coupled-
cluster (CC) theory.[11] Understanding these reactions is important in combustion chemistry
and astrochemistry.[11][12]

The relationship between the electronic states of imidogen and its reactivity can be
conceptualized as follows:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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